![molecular formula C11H18N2O3 B1465314 2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid CAS No. 1018280-46-0](/img/structure/B1465314.png)
2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid
Overview
Description
2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid, also known as cyclopropanecarboxylic acid or cyclopropanecarboxylic piperazine, is a cyclic organic compound that has been studied for its potential applications in drug design and development. It has been used as a building block for the synthesis of various pharmaceuticals and as a potential therapeutic agent for a variety of medical conditions. The compound has been studied for its ability to modulate the activity of enzymes, receptors, and other proteins involved in signal transduction pathways. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of cyclopropanecarboxylic acid.
Scientific Research Applications
Macrocyclic Peptides Synthesis
A novel dipeptide derived from "2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid" was used to understand the molecular structure through X-ray crystal analysis, leading to the development of new macrocyclic peptides. This research highlights its utility in advancing peptide synthesis technologies (Yamashita et al., 2009).
Biological Activity Exploration
Derivatives of cyclopropane carboxylic acid have been synthesized for their promising biological activities. The exploration included the synthesis of thioureas and related compounds, demonstrating significant herbicidal and fungicidal activities, indicating the compound's potential in developing new agrochemicals (Tian et al., 2009).
Heterocyclic Derivatives Development
The creation of new heterocyclic derivatives from cyclopropane dicarboxylic acid, incorporating thiadiazole and 1,2,4-triazole moieties, was reported. This work showcases the adaptability of cyclopropane derivatives in synthesizing structurally diverse heterocycles (Sharba et al., 2005).
Anticancer Activity Studies
S-glycosyl and S-alkyl derivatives of a related compound were synthesized and showed significant in vitro anticancer activities. This indicates the potential of cyclopropane derivatives in medicinal chemistry and drug design for cancer treatment (Saad & Moustafa, 2011).
Lipophilicity and Anticonvulsant Activity
A study on the lipophilicity of certain derivatives and their correlation with anticonvulsant efficacy provides insights into the role of structural modifications in enhancing biological activities. This research contributes to the understanding of how chemical properties influence pharmacological effects (Obniska & Kamiński, 2005).
Anti-Tubercular and Antibacterial Agents
Synthesis of novel derivatives demonstrated activity against Mycobacterium tuberculosis and various bacterial strains, showcasing the compound's role in developing new antimicrobial agents (Suresh et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(cyclopropanecarbonyl)piperazin-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(11(15)16)12-4-6-13(7-5-12)10(14)9-2-3-9/h8-9H,2-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEBEMVCRHGMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopropanecarbonylpiperazin-1-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.